N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 1351613-10-9
VCID: VC4504489
InChI: InChI=1S/C20H18N6O2/c27-19-9-8-18(25-14-3-10-22-25)23-26(19)15-11-21-20(28)16-4-6-17(7-5-16)24-12-1-2-13-24/h1-10,12-14H,11,15H2,(H,21,28)
SMILES: C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCCN3C(=O)C=CC(=N3)N4C=CC=N4
Molecular Formula: C20H18N6O2
Molecular Weight: 374.404

N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide

CAS No.: 1351613-10-9

Cat. No.: VC4504489

Molecular Formula: C20H18N6O2

Molecular Weight: 374.404

* For research use only. Not for human or veterinary use.

N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide - 1351613-10-9

Specification

CAS No. 1351613-10-9
Molecular Formula C20H18N6O2
Molecular Weight 374.404
IUPAC Name N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]-4-pyrrol-1-ylbenzamide
Standard InChI InChI=1S/C20H18N6O2/c27-19-9-8-18(25-14-3-10-22-25)23-26(19)15-11-21-20(28)16-4-6-17(7-5-16)24-12-1-2-13-24/h1-10,12-14H,11,15H2,(H,21,28)
Standard InChI Key VSUZTIBTOYREPY-UHFFFAOYSA-N
SMILES C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCCN3C(=O)C=CC(=N3)N4C=CC=N4

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a benzamide core substituted at the para position with a pyrrole ring and an ethylenediamine linker connecting the pyridazinone and pyrazole groups. The pyridazinone moiety (6-oxo-1,6-dihydropyridazine) provides a planar, conjugated system, while the pyrazole and pyrrole rings introduce aromaticity and hydrogen-bonding capabilities . The SMILES notation O=C(NCCn1nc(-n2cccn2)ccc1=O)c1ccc(-n2cccc2)cc1\text{O=C(NCCn1nc(-n2cccn2)ccc1=O)c1ccc(-n2cccc2)cc1} delineates the connectivity of these functional groups .

Key Functional Groups

  • Benzamide Backbone: Serves as a structural anchor, facilitating interactions with biological targets via its amide bond .

  • Pyridazinone Ring: A six-membered ring with two nitrogen atoms and a ketone group, contributing to electron-deficient characteristics.

  • Pyrazole and Pyrrole Moieties: Five-membered aromatic heterocycles with nitrogen atoms, enhancing solubility and binding affinity .

Physicochemical Properties

Data from experimental studies highlight the following properties :

PropertyValue
Molecular FormulaC20H18N6O2\text{C}_{20}\text{H}_{18}\text{N}_{6}\text{O}_{2}
Molecular Weight374.4 g/mol
SolubilitySoluble in DMSO
Melting PointNot Available
LogP (Partition Coefficient)Estimated >3 (hydrophobic)

The compound’s hydrophobicity (implied by LogP) suggests moderate membrane permeability, a critical factor for bioavailability .

Synthesis and Derivative Development

Synthetic Pathways

The synthesis of this compound involves multi-step reactions, typically employing:

  • Amide Coupling: Reaction of 4-(1H-pyrrol-1-yl)benzoic acid with ethylenediamine derivatives under carbodiimide-mediated conditions .

  • Heterocyclic Formation: Cyclocondensation of hydrazines with diketones or acetylenic ketones to construct the pyridazinone and pyrazole rings . For example, pyridazinone synthesis often involves treating γ-keto esters with hydrazine hydrate, followed by oxidation.

Optimization Challenges

  • Regioselectivity: Controlling the position of substituents on the pyridazinone and pyrazole rings requires careful selection of catalysts (e.g., zinc triflate) and reaction conditions .

  • Purification: Chromatographic techniques are essential due to the compound’s polarity and structural complexity .

Structural Analogues

Modifications to the parent structure have yielded analogues with enhanced bioactivity:

  • Pyrazole Substitutions: Replacing the pyrazole with 1,2,4-triazole improves metabolic stability, as seen in the analogue N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide\text{N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide} (PubChem CID: 71805229) .

  • Pyrrole Modifications: Introducing electron-withdrawing groups (e.g., nitro) to the pyrrole ring enhances binding to enzymatic active sites .

Applications in Drug Discovery

Lead Optimization

The compound’s modular structure allows for iterative modifications:

  • Bioisosteric Replacement: Substituting the pyrrole with thiophene (as in 3,4,5-trimethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide\text{3,4,5-trimethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide}) improves metabolic stability.

  • Prodrug Development: Esterification of the amide group could enhance oral bioavailability .

Computational Modeling

Molecular docking studies predict strong interactions with:

  • COX-2 Active Site: Hydrogen bonding with Arg120 and hydrophobic interactions with Tyr355 .

  • DNA Gyrase: Intercalation via the pyridazinone ring, disrupting bacterial DNA replication .

Future Directions

Research Gaps

  • In Vivo Studies: Efficacy and toxicity profiles in animal models are needed.

  • Synthetic Scalability: Developing cost-effective, high-yield routes for industrial production.

Collaborative Opportunities

Partnerships with academic institutions and pharmaceutical companies could accelerate preclinical development, particularly for oncology and infectious disease applications.

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